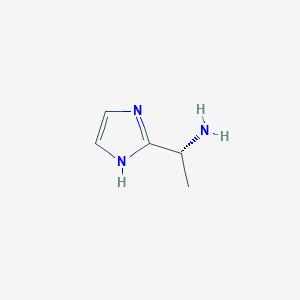

(1R)-1-(1H-imidazol-2-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R)-1-(1H-imidazol-2-yl)ethan-1-amine is an organic compound characterized by the presence of an imidazole ring attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(1H-imidazol-2-yl)ethan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-imidazolecarboxaldehyde and ®-1-phenylethylamine.

Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form imidazole-derived aldehydes or ketones.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenated compounds and strong bases like sodium hydride are often employed.

Major Products:

Oxidation: Imidazole-derived aldehydes or ketones.

Reduction: Various amine derivatives.

Substitution: Substituted imidazole compounds.

Scientific Research Applications

(1R)-1-(1H-imidazol-2-yl)ethan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(1H-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

(1S)-1-(1H-imidazol-2-yl)ethan-1-amine: The enantiomer of the compound, differing in its stereochemistry.

2-(1H-imidazol-2-yl)ethanamine: Lacks the stereochemistry present in (1R)-1-(1H-imidazol-2-yl)ethan-1-amine.

Histamine: A naturally occurring compound with a similar imidazole structure but different functional groups.

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry can result in different pharmacokinetic and pharmacodynamic properties compared to its enantiomer or other similar compounds.

Biological Activity

(1R)-1-(1H-imidazol-2-yl)ethan-1-amine, also known as an imidazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of Imidazole Derivatives

Imidazole derivatives are known for their wide range of biological activities, including antimicrobial, antihypertensive, and antidiabetic effects. The specific compound this compound is particularly interesting due to its interaction with imidazoline receptors, which play a crucial role in various physiological processes.

The biological activity of this compound primarily involves its action on imidazoline receptors (I1 and I2). These receptors are implicated in the regulation of blood pressure, insulin secretion, and neurotransmitter release. Activation of I1 receptors has been shown to enhance insulin sensitivity and promote adiponectin secretion in adipocytes, which is beneficial for glucose metabolism and weight management .

Table 1: Biological Activities of this compound

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antihyperglycemic | Activation of I1 receptors | |

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Induction of apoptosis in cancer cells |

Antihyperglycemic Activity

A study demonstrated that this compound enhances insulin secretion from Min6 β-cells through I1 receptor activation. This effect was glucose-dependent, indicating potential use in managing type 2 diabetes mellitus .

Antimicrobial Properties

Research has shown that imidazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds structurally related to this compound have been tested against ESKAPE pathogens, revealing promising inhibition profiles .

Antitumor Effects

In vitro studies indicated that this compound can induce apoptosis in cancer cell lines via mitochondrial pathways. The compound's ability to modulate apoptotic signaling pathways suggests its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazole derivatives. Modifications at specific positions on the imidazole ring can significantly affect receptor binding affinity and biological efficacy. For example, substituents at the 4-position have been shown to enhance I1 receptor selectivity and potency .

Properties

Molecular Formula |

C5H9N3 |

|---|---|

Molecular Weight |

111.15 g/mol |

IUPAC Name |

(1R)-1-(1H-imidazol-2-yl)ethanamine |

InChI |

InChI=1S/C5H9N3/c1-4(6)5-7-2-3-8-5/h2-4H,6H2,1H3,(H,7,8)/t4-/m1/s1 |

InChI Key |

IIRFPANPYNPFMC-SCSAIBSYSA-N |

Isomeric SMILES |

C[C@H](C1=NC=CN1)N |

Canonical SMILES |

CC(C1=NC=CN1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.